5-(Furan-2-yl)thiophene-2-carboxylic acid

Description

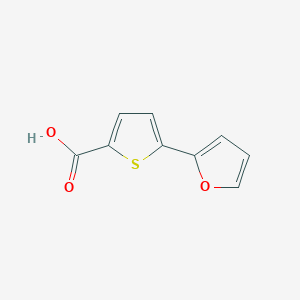

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366014 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-62-8 | |

| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiophene-2-carboxylic Acid

Abstract

5-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring covalently linked furan and thiophene rings, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties. Due to the compound's novelty, directly measured experimental data is limited. Therefore, this document synthesizes information from analogous structures—namely furan-2-carboxylic acid and thiophene-2-carboxylic acid—to establish predictive benchmarks. Furthermore, it outlines authoritative, field-proven methodologies for the de novo synthesis, purification, and rigorous analytical characterization of the title compound, empowering researchers in drug discovery and chemical development to confidently work with this promising molecule.

Introduction: The Significance of Furan-Thiophene Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. Among these, five-membered aromatic rings containing a heteroatom, such as furan (oxygen) and thiophene (sulfur), are privileged structures. Thiophene derivatives are integral to numerous approved drugs, including anti-inflammatory agents and diuretics, while the furan nucleus is a component of many bioactive natural products and synthetic compounds with a wide range of therapeutic effects.

The molecule this compound represents a strategic amalgamation of these two key heterocycles. This hybrid structure offers a unique electronic and steric profile, presenting a compelling template for exploring new chemical space in drug development. The carboxylic acid moiety provides a critical handle for forming salts, esters, or amides, and serves as a key pharmacophoric feature for interacting with biological targets. This guide serves as a foundational resource for researchers, providing the necessary physicochemical data and experimental frameworks to unlock the potential of this molecule.

Molecular Structure and Computational Properties

The fundamental identity of a compound is defined by its structure. Understanding this structure allows for the computational prediction of various properties, which are invaluable for planning experimental work.

Caption: 2D Structure of this compound.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆O₃S | (Calculated) |

| Molecular Weight | 194.21 g/mol | (Calculated) |

| Predicted LogP | 2.0 - 2.5 | (Cheminformatics Estimation) |

| Predicted pKa | 3.2 - 3.6 | (Based on Analogs) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Rotatable Bonds | 2 | (Calculated) |

Core Physicochemical Properties: A Comparative Analysis

To estimate the physical properties of this compound, we can analyze the experimentally determined values of its constituent parent molecules. The introduction of the furan ring onto the thiophene core is expected to increase the molecular weight and melting point, while subtly influencing solubility and acidity.

Table 2: Comparison of Physicochemical Properties with Parent Compounds

| Property | 2-Thiophenecarboxylic Acid | Furan-2-carboxylic Acid | This compound |

|---|---|---|---|

| Melting Point | 125–127 °C | 128–132 °C[1] | Predicted: >150 °C (Increased MW and planarity) |

| Boiling Point | 260 °C | 230–232 °C[1] | Predicted: >280 °C (Significantly increased MW) |

| Water Solubility | 80 g/L (20 °C) | 36 g/L (20 °C)[2] | Predicted: Low (Increased hydrophobicity) |

| pKa (at 25°C) | 3.49 | 3.12[1][3] | Predicted: ~3.3 (Electron-withdrawing furan influences thiophene) |

| Appearance | White to off-white solid | White/off-white crystalline powder[1] | Expected: Crystalline solid |

Synthesis and Purification Protocol

Causality Behind Experimental Choice: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for creating carbon-carbon bonds between aromatic rings.[4] Its high functional group tolerance, reliability, and generally good yields make it the ideal choice for coupling a furan boronic acid with a halogenated thiophene carboxylic acid derivative.[4][5][6] To ensure the carboxylic acid does not interfere with the reaction, it is often protected as an ester (e.g., a methyl or ethyl ester) and deprotected in a final step.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthetic Protocol (Self-Validating System)

-

Esterification of Starting Material:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount, ~2-3 drops) or use thionyl chloride for conversion to the acid chloride followed by quenching with methanol.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Remove the solvent under reduced pressure. Perform an aqueous workup with sodium bicarbonate solution to neutralize excess acid, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester. Purity is checked via ¹H NMR.

-

-

Suzuki Cross-Coupling Reaction:

-

To a degassed mixture of toluene and 2M aqueous sodium carbonate, add the methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Rationale: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst. The base is required to activate the boronic acid for transmetalation.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the coupled ester.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified methyl 5-(furan-2-yl)thiophene-2-carboxylate in a mixture of THF/methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (50 °C) until the ester is fully consumed (monitored by TLC).

-

Concentrate the mixture to remove organic solvents. Dilute with water and acidify to a pH of ~2-3 with 1M HCl.

-

The carboxylic acid product should precipitate. Collect the solid by vacuum filtration.

-

-

Final Purification:

-

Recrystallize the crude acid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product of high purity.

-

Validation: Purity is confirmed by melting point analysis, HPLC, and the spectroscopic methods outlined in the next section.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any research compound. The following techniques provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the thiophene ring.

-

Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm). A doublet of doublets for the proton adjacent to the oxygen, and two separate doublets for the other two protons. The specific coupling constants are key for definitive assignment.[7][8]

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

The spectrum will show nine distinct carbon signals.

-

Carbonyl Carbon: A signal in the δ 160-170 ppm range.

-

Aromatic Carbons: Eight signals corresponding to the furan and thiophene ring carbons, typically in the δ 110-150 ppm range.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C and C-H Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

-

Low-Resolution MS (LRMS): Will confirm the molecular weight. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 194 or 195, respectively.

-

High-Resolution MS (HRMS): Essential for confirming the elemental composition. The calculated exact mass for C₉H₆O₃S provides a benchmark that the experimental value must match to within a few parts per million (ppm), providing unequivocal confirmation of the chemical formula.

References

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Merck Index Online. (n.d.). 2-Furoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. Retrieved from [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 3. 2-Furoic Acid [drugfuture.com]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis and characterization of 5-(Furan-2-yl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Furan-2-yl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and expected mass spectrometry fragmentation patterns. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel furan-thiophene derivatives and for professionals in drug discovery exploring new chemical entities.

Introduction: The Significance of Furan-Thiophene Scaffolds

Heterocyclic compounds containing furan and thiophene rings are prominent structural motifs in a vast array of biologically active molecules and functional organic materials.[1][2] The unique electronic properties and conformational flexibility of these five-membered aromatic heterocycles make them privileged scaffolds in drug design.[3] Thiophene derivatives, for instance, are integral components of numerous approved drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[4][5] Similarly, furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and antitumor properties.[1][6]

The combination of both furan and thiophene rings within a single molecular framework, as in this compound, is anticipated to yield novel compounds with unique physicochemical and biological profiles. The carboxylic acid functionality provides a handle for further chemical modifications, such as amidation or esterification, enabling the exploration of structure-activity relationships and the development of new therapeutic agents or functional polymers.[7] This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this promising building block.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and thiophene rings, followed by (2) the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is favored due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[6][8]

Step 1: Suzuki-Miyaura Cross-Coupling

The core of the synthesis involves the coupling of a thiophene electrophile with a furan organoboron reagent. A common and effective strategy is the reaction of methyl 5-bromothiophene-2-carboxylate with furan-2-boronic acid.

Causality of Experimental Choices:

-

Starting Materials: Methyl 5-bromothiophene-2-carboxylate is chosen as the electrophilic partner. The ester group serves as a protecting group for the carboxylic acid, preventing potential side reactions during the coupling. Furan-2-boronic acid is a readily available organoboron reagent.

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], is employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6]

-

Solvent System: A biphasic solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is commonly used to dissolve both the organic substrates and the inorganic base.

Step 2: Ester Hydrolysis

The methyl ester of this compound is then hydrolyzed to the final carboxylic acid. This is a standard transformation typically achieved under basic conditions.

Causality of Experimental Choices:

-

Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol solvent mixture is used to saponify the ester.

-

Solvent: A mixture of water and an alcohol like methanol or ethanol ensures the solubility of the ester and the hydroxide salt.

-

Workup: Acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.

Detailed Experimental Protocols

Synthesis of Methyl 5-(Furan-2-yl)thiophene-2-carboxylate

Materials:

-

Methyl 5-bromothiophene-2-carboxylate

-

Furan-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane to the flask.

-

In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with an inert gas for 20 minutes.

-

Add the degassed sodium carbonate solution (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound

Materials:

-

Methyl 5-(Furan-2-yl)thiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

Dissolve methyl 5-(Furan-2-yl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield this compound.

Visualization of Workflows

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet at δ 12-13 ppm. - Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), with a small coupling constant (J ≈ 4 Hz). - Furan Protons: Three signals in the aromatic region (δ 6.5-7.8 ppm), a doublet of doublets, and two doublets, characteristic of a 2-substituted furan. |

| ¹³C NMR | - Carboxylic Acid Carbon (-COOH): A signal in the range of δ 160-170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm) corresponding to the carbons of the furan and thiophene rings. |

| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1][4] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[1][9] - C=C Stretch (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region. - C-O Stretch (Furan): A band around 1000-1300 cm⁻¹.[10] |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₆O₃S, MW: 194.21 g/mol ). - Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and characteristic fragmentation of the furan and thiophene rings.[11] |

Physicochemical Properties

| Property | Description |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water. |

| Melting Point | A sharp melting point is indicative of high purity. |

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds considerable promise for various applications:

-

Medicinal Chemistry: As a versatile intermediate, it can be derivatized to generate libraries of compounds for screening against various biological targets. The inherent biological activities of furan and thiophene suggest potential for the development of novel anti-infective, anti-inflammatory, or anticancer agents.[11][12]

-

Materials Science: The conjugated π-system of the furan-thiophene core makes it an interesting building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group allows for its incorporation into polymers or onto surfaces.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of this compound, a compound with significant potential in both medicinal chemistry and materials science. The described Suzuki-Miyaura coupling followed by ester hydrolysis provides an efficient route to this valuable building block. The comprehensive characterization data, including predicted spectroscopic signatures, will aid researchers in the verification of their synthetic outcomes. The insights provided herein are intended to facilitate further exploration and utilization of this and related furan-thiophene scaffolds in the pursuit of novel scientific discoveries.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

YouTube. (2022, September 27). IR Absorption Spectrum - Functional Group Regions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of the furan-based copolyesters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-acetylthiophene-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). 5-Furan-2yl[11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][11][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene, furan, and thiazole derivatives by using Suzuki cross-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Retrieved from [Link]

-

Slideshare. (n.d.). Unit 3 furan & thiophene. Retrieved from [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. whitman.edu [whitman.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the NMR and IR Spectral Analysis of 5-(Furan-2-yl)thiophene-2-carboxylic acid

Foreword: The Imperative for Rigorous Spectroscopic Characterization

In the landscape of materials science and medicinal chemistry, heterocyclic compounds built from furan and thiophene scaffolds are of significant interest. These moieties are cornerstones in the development of novel organic electronics and pharmacologically active agents.[1][2] The compound 5-(Furan-2-yl)thiophene-2-carboxylic acid represents a promising bifunctional building block, merging the distinct electronic properties of both a furan and a thiophene ring with the reactive potential of a carboxylic acid.

The precise arrangement of these rings and the substitution pattern dictates the molecule's overall electronic structure, conformation, and, consequently, its function. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. We will delve into the causality behind experimental choices and present a predictive analysis grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Postulates

To interpret spectral data, one must first understand the molecule's architecture and the interplay of its constituent parts. The structure combines a thiophene-2-carboxylic acid core with a furan ring at the 5-position.

The aromatic character of these heterocycles follows the general order of thiophene > furan.[3][4] This difference, driven by the electronegativity and orbital contributions of sulfur versus oxygen, directly influences the shielding and deshielding of the ring protons and carbons, providing a predictable basis for NMR chemical shift assignments.[5] The carboxylic acid group will dominate the IR spectrum with its characteristic broad hydroxyl and intense carbonyl absorptions.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

The Emergence of Furan-Thiophene Coupled Systems: A Technical Guide to Synthesis, Properties, and Applications

Abstract

The strategic combination of furan and thiophene moieties within a single molecular framework has given rise to a versatile class of organic compounds with tunable electronic and photophysical properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of furan-thiophene coupled systems. It offers an in-depth exploration of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, and details the profound impact of heteroatom substitution on the material's characteristics. This guide is intended for researchers, chemists, and material scientists in academia and industry, offering both foundational knowledge and practical insights into the application of these promising materials in organic electronics and drug discovery.

Introduction: A Tale of Two Heterocycles

Furan and thiophene, five-membered aromatic heterocycles containing oxygen and sulfur respectively, are fundamental building blocks in the realms of medicinal chemistry and materials science.[1][2] While structurally similar, the subtle yet significant differences in the electronegativity and atomic size of their constituent heteroatoms impart distinct physicochemical properties. Thiophene, with its greater aromaticity, generally contributes to enhanced stability in conjugated systems. In contrast, the incorporation of furan can lead to improved solubility and a more planar molecular structure due to reduced steric hindrance.[3]

The concept of coupling these two distinct heterocycles emerged from the desire to fine-tune the optoelectronic and biological properties of organic molecules, creating hybrid structures that leverage the beneficial characteristics of each component. This guide will navigate the journey from the foundational synthetic strategies to the cutting-edge applications of these remarkable compounds.

Historical Perspective: The Dawn of a Hybrid Approach

The story of furan-thiophene coupled compounds is intrinsically linked to the advent of modern synthetic organic chemistry, particularly the development of transition-metal-catalyzed cross-coupling reactions.[4][5] While the individual chemistries of furan and thiophene have been explored for over a century, the deliberate synthesis of directly coupled furan-thiophene systems is a more recent endeavor.

Early forays into heteroaromatic chemistry laid the groundwork, but it was the Nobel Prize-winning advancements in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, that truly unlocked the potential for constructing these hybrid molecules with high precision and efficiency.[4] A pivotal moment in the exploration of more complex furan-thiophene systems was the work of Hucke and Cava in 1998, which detailed the synthesis of mixed thiophene/furan oligomers using the Stille coupling.[1][6][7][8] This research highlighted that, even at that time, the field of extended, well-defined furan-thiophene conjugated systems was largely uncharted territory, paving the way for the extensive investigations that followed.[1]

Synthetic Methodologies: Building the Furan-Thiophene Bridge

The construction of a robust carbon-carbon bond between a furan and a thiophene ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

The Stille Cross-Coupling Reaction

The Stille coupling reaction, which involves the reaction of an organostannane with an organic halide, has proven to be a highly effective method for the synthesis of furan-thiophene coupled systems.[9][10] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules.[9]

This protocol is adapted from the general principles outlined by Hucke and Cava for the synthesis of mixed thiophene/furan oligomers.[1][7]

Materials:

-

2-Bromofuran

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Anhydrous, degassed toluene is added via syringe, followed by 2-bromofuran (1.0 equivalent) and 2-(tributylstannyl)thiophene (1.1 equivalents).

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The solution is then washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(thiophen-2-yl)furan.

Caption: Stille coupling for 2-(thiophen-2-yl)furan synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another cornerstone of modern organic synthesis and is widely used for creating furan-thiophene linkages.[11][12] Its advantages include the use of generally less toxic and more stable boron reagents compared to the organostannanes used in the Stille reaction.[11]

Materials:

-

2-Bromofuran

-

Thiophene-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

-

1,4-Dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%) are dissolved in 1,4-dioxane and stirred for 10-15 minutes.

-

Reagent Addition: To the catalyst mixture, add 2-bromofuran (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and the 2 M aqueous sodium carbonate solution.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel.

Caption: Suzuki coupling for 2-(thiophen-2-yl)furan synthesis.

Physicochemical Properties: The Impact of Heteroatom Substitution

The incorporation of a furan ring into a thiophene-based conjugated system significantly influences its electronic and photophysical properties. These changes are primarily attributed to the differences in electronegativity and aromaticity between furan and thiophene.

| Property | Thiophene | Furan | Furan-Thiophene Coupled | Rationale |

| Aromaticity | Higher | Lower | Intermediate | Sulfur's 3d orbitals contribute more effectively to the aromatic sextet. |

| Oxidation Potential | Lower | Higher | Tunable | The more electronegative oxygen in furan holds onto its electrons more tightly. |

| HOMO Energy Level | Lower | Higher | Intermediate/Tunable | The higher electronegativity of oxygen lowers the HOMO energy level. |

| LUMO Energy Level | Lower | Higher | Intermediate/Tunable | The trend in LUMO energy is generally similar to the HOMO trend. |

| Band Gap | Larger | Smaller | Tunable | The band gap can be engineered by the ratio and arrangement of furan and thiophene units.[13] |

| Molecular Geometry | Tends toward twisted conformations in oligomers | Promotes planar conformations in oligomers | More planar than all-thiophene analogues | The smaller size of the oxygen atom reduces steric hindrance.[14] |

| Photoluminescence | Often lower quantum yields | Can exhibit higher quantum yields | Generally enhanced compared to all-thiophene analogues | Furan can disrupt aggregation-caused quenching and has a lower heavy-atom effect.[15] |

Characterization Techniques: Unveiling the Molecular Identity

The unambiguous identification and characterization of furan-thiophene coupled compounds rely on a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the furan and thiophene rings provide definitive evidence of their connectivity and substitution patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound.

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are crucial for probing the electronic properties of the coupled systems. The absorption and emission maxima provide insights into the HOMO-LUMO gap and the effects of conjugation.

-

Cyclic Voltammetry (CV): CV is employed to determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.

Applications: From Organic Electronics to Drug Discovery

The unique properties of furan-thiophene coupled compounds have positioned them as promising candidates for a range of applications.

Organic Electronics

The ability to tune the band gap, energy levels, and molecular packing makes these materials highly attractive for organic electronic devices.

-

Organic Field-Effect Transistors (OFETs): The enhanced planarity and potential for improved intermolecular interactions in furan-thiophene co-oligomers can lead to higher charge carrier mobilities.[16]

-

Organic Photovoltaics (OPVs): By carefully designing the donor-acceptor architecture with furan and thiophene units, the absorption spectrum can be tailored to better match the solar spectrum, potentially leading to improved power conversion efficiencies.

-

Organic Light-Emitting Diodes (OLEDs): The often-enhanced photoluminescence quantum yields of furan-containing systems make them promising materials for emissive layers in OLEDs.[15]

Drug Discovery

Both furan and thiophene are prevalent scaffolds in medicinal chemistry.[17][18] The combination of these two heterocycles in a single molecule offers a novel strategy for developing new therapeutic agents. The furan-thiophene core can act as a bioisostere for other aromatic systems, and its tunable electronic properties can be exploited to optimize interactions with biological targets. Research in this area is ongoing, with potential applications in the development of anticancer, anti-inflammatory, and antimicrobial agents.[19]

Future Outlook

The field of furan-thiophene coupled compounds continues to evolve, driven by the pursuit of novel materials with enhanced performance. Future research will likely focus on:

-

Development of new synthetic methodologies: Exploring more efficient, sustainable, and scalable synthetic routes, including C-H activation strategies.

-

Design of complex architectures: Synthesizing more sophisticated oligomers and polymers with precisely controlled sequences of furan and thiophene units to achieve targeted properties.

-

Exploration of new applications: Investigating the potential of these compounds in emerging areas such as sensing, bioimaging, and theranostics.

The synergistic combination of furan and thiophene provides a rich platform for molecular design, and the continued exploration of these fascinating compounds promises to yield exciting discoveries in the years to come.

References

-

Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7417. [Link]

-

Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed, PMID: 11672391. [Link]

-

Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. American Chemical Society. [Link]

-

Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry. [Link]

-

Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]

-

Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]

-

Syntheses and properties of π-conjugated oligomers containing furan-fused and thiophene-fused aromatic units. Request PDF. [Link]

-

Synthesis of Furan and Thiophene. N/A. [Link]

-

2-(2-Thienyl)furan. PubChem. [Link]

-

Synthesis of furan-based molecule for organic electronics. DR-NTU. [Link]

-

Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. [Link]

-

Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PMC. [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters. [Link]

-

Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

CHAPTER 1: Introduction to New Trends in Cross-Coupling. Books. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

-

ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. [Link]

-

Synthesis of novel furan and thiophene PAH'S related to acephenanthrylene. Sci-Hub. [Link]

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. ResearchGate. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N/A. [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. N/A. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Org. Synth. 2011, 88, 197. N/A. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Pyrroles, thiophenes and furans. Request PDF. [Link]

-

Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Інститут металофізики. [Link]

-

A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. N/A. [Link]

-

Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. icmpp.ro [icmpp.ro]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]

- 15. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preliminary Bioactivity Screening of 5-(Furan-2-yl)thiophene-2-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of distinct heterocyclic scaffolds within a single molecular entity presents a compelling strategy in modern medicinal chemistry. The novel compound, 5-(Furan-2-yl)thiophene-2-carboxylic acid, which marries the electron-rich furan and thiophene rings, stands as a promising, yet uncharacterized, candidate for drug discovery. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary but thorough bioactivity screening of this molecule. Eschewing a rigid template, this document is structured to logically progress from theoretical profiling to empirical validation, reflecting an authentic research and development workflow. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature. The objective is to equip researchers with a robust, adaptable methodology to systematically uncover the therapeutic potential of this and similar novel chemical entities.

Chemical Profile and Synthesis Rationale

Before embarking on any biological evaluation, a comprehensive understanding of the target molecule's chemical identity, purity, and scalable synthesis is paramount.

Molecular Structure and Properties

This compound (FTCA) is a heterocyclic compound featuring a furan ring linked at its 2-position to the 5-position of a thiophene-2-carboxylic acid.

| Property | Predicted Value |

| Molecular Formula | C₉H₆O₃S |

| Molecular Weight | 194.21 g/mol |

| CAS Number | 868755-62-8[1] |

| Predicted LogP | ~2.5-3.0 |

| Predicted pKa | ~3.5-4.5 (Carboxylic Acid) |

Rationale for Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of bi-heteroaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents.[2] This method is proposed for the synthesis of FTCA as it provides a direct and high-yielding route.

The logical workflow for the synthesis is as follows:

Caption: Proposed synthetic workflow for FTCA via Suzuki coupling.

Detailed Hypothetical Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert nitrogen atmosphere, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).[3]

-

Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 M, 2.0 eq).[3]

-

Heat the reaction mixture to 90°C and stir vigorously overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield methyl 5-(furan-2-yl)thiophene-2-carboxylate.

Step 2: Saponification

-

Dissolve the purified ester intermediate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH) (3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.[3]

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2 with cold 1 M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Structural Verification

The identity and purity of the synthesized FTCA must be confirmed using a suite of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both furan and thiophene rings (chemical shifts δ 6.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | Carboxylic acid carbonyl carbon (δ ~160-170 ppm), and distinct signals for the aromatic carbons of the furan and thiophene rings.[4] |

| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).[5] |

| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of C₉H₆O₃S. |

In Silico Preliminary Screening: Predicting Bioactivity and Druglikeness

Before committing to resource-intensive wet lab experiments, in silico modeling provides a rapid, cost-effective initial assessment of a compound's pharmacokinetic and toxicological properties (ADMET).[6][7] This step is crucial for early-stage risk assessment and for prioritizing compounds with favorable drug-like characteristics.

Rationale and Workflow

The primary goal is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of FTCA. This allows for the early identification of potential liabilities, such as poor oral bioavailability or potential for toxicity. Utilizing multiple open-access prediction tools is recommended to cross-validate the results, as the accuracy of predictions depends heavily on the underlying algorithms and training datasets.[8]

Caption: Workflow for in silico ADMET prediction of FTCA.

Protocol for In Silico ADMET Prediction

-

Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

-

Utilize Web Servers: Input the SMILES string into multiple ADMET prediction web servers. Recommended free platforms include:

-

SwissADME: Provides comprehensive predictions on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

ADMET-AI: A machine learning-based platform for fast and accurate ADMET predictions.[9]

-

pkCSM: Predicts a wide range of pharmacokinetic and toxicological properties.

-

-

Data Consolidation: Consolidate the predictions for key parameters into a summary table. Pay close attention to Lipinski's Rule of Five, blood-brain barrier (BBB) permeability, and potential toxicity flags (e.g., hERG inhibition, AMES mutagenicity).

Example Data Presentation

| Parameter | Predicted Value (Example) | Implication |

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability potential |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Reduced risk of CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| AMES Toxicity | No | Low mutagenic potential |

In Vitro Bioactivity Screening

Based on the structural motifs present in FTCA (fused aromatic heterocycles), which are common in many therapeutic agents, a tiered screening approach targeting cancer, bacterial infections, and inflammation is a logical starting point.[4][10]

Anticancer Activity Screening

The initial evaluation of anticancer potential typically involves assessing the compound's effect on cell viability and proliferation across various cancer cell lines.[11][12] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12][13]

Caption: Workflow for the MTT cell viability assay.

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of FTCA in dimethyl sulfoxide (DMSO). Create a serial dilution of FTCA in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of FTCA. Include vehicle control (media with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

| Cell Line | IC₅₀ (µM) of FTCA (Example) |

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 28.9 |

| HeLa (Cervical) | > 100 |

Antibacterial Activity Screening

The agar disk diffusion method is a standard, preliminary qualitative assay to screen for antibacterial activity.[2][14] It is simple, cost-effective, and allows for the simultaneous testing of the compound against multiple bacterial strains.[15][16]

-

Bacterial Culture: Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth.

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton Agar plates using a sterile cotton swab.

-

Disk Preparation: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of FTCA (e.g., 100 µ g/disk ). Allow the solvent (e.g., DMSO) to evaporate completely.

-

Disk Application: Place the FTCA-impregnated disks onto the surface of the inoculated agar plates. Also, place a negative control disk (impregnated with DMSO) and a positive control disk (e.g., Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disk where bacterial growth is prevented.

| Bacterial Strain | Zone of Inhibition (mm) - FTCA (100 µ g/disk ) |

| S. aureus (Gram +) | 14 |

| E. coli (Gram -) | 0 |

Anti-inflammatory Activity Screening

A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of FTCA for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Nitrite Quantification (Griess Assay): The concentration of NO is determined by measuring its stable metabolite, nitrite.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes. A purple color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

| FTCA Concentration (µM) | % NO Inhibition (Example) | % Cell Viability (Example) |

| 1 | 12.5 | 98.7 |

| 10 | 45.8 | 95.2 |

| 50 | 78.3 | 91.4 |

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with targeted in vitro assays, researchers can efficiently generate a foundational biological profile of this novel compound. The hypothetical data presented suggests that FTCA may possess moderate anticancer activity against certain cell lines and potential anti-inflammatory properties, with limited direct antibacterial effects.

Positive results from this preliminary screen would warrant further investigation, including:

-

Expansion of Cell Lines: Testing against a broader panel of cancer cell lines to determine the spectrum of activity.

-

Mechanism of Action Studies: Investigating the underlying molecular targets and pathways responsible for any observed bioactivity (e.g., kinase inhibition assays, apoptosis assays).

-

Lead Optimization: Synthesizing analogues of FTCA to improve potency and drug-like properties.

-

In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models.

This structured screening cascade provides a robust and scientifically defensible pathway from a novel chemical entity to a potential drug lead.

References

-

Verma, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Mazzariol, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14. [Link]

-

Laskowski, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Niles, A. L., et al. (2009). Bioassays for anticancer activities. Methods in Molecular Biology, 574, 1-13. [Link]

-

Balouiri, M., et al. (2016). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Analysis, 6(2), 79-87. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA. [Link]

-

Savoia, D. (2012). Screening methods for assessment of antibacterial activity in nature. ResearchGate. [Link]

-

Daina, A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5485. [Link]

-

Rios, J. L., et al. (2006). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 37(4), 367-372. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Swanson, K. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. ResearchGate. [Link]

-

Unbound. (n.d.). In vitro anticancer assay: Significance and symbolism. Unbound. [Link]

-

Bifulco, G., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(4), M1013. [Link]

-

ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. ResearchGate. [Link]

-

Ali, A., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

-

Sharma, P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]

-

Sugumaran, P., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6529-6544. [Link]

-

Iqbal, M. A., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 10(44), 26369-26382. [Link]

-

Al-Ostath, R. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

-

Atolani, O., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4983. [Link]

-

Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589-600. [Link]

-

Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589–600. [Link]

-

De La Salle University. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products, 10(307). [Link]

-

Thomas, J. R., et al. (2022). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. scribd.com [scribd.com]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

Solubility and stability of 5-(Furan-2-yl)thiophene-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-(Furan-2-yl)thiophene-2-carboxylic Acid for Pharmaceutical Development

Abstract

This compound is a heterocyclic compound featuring both furan and thiophene moieties, structural motifs of significant interest in medicinal chemistry due to their prevalence in numerous therapeutic agents.[1] As a potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes established principles with actionable experimental protocols. It is intended to guide researchers, chemists, and formulation scientists in generating the critical data required for lead optimization, formulation design, and regulatory submissions. We will detail methodologies for solubility profiling across a range of organic solvents and outline a systematic approach to stability testing through forced degradation studies, in alignment with international regulatory standards.

Introduction to this compound

The integration of five-membered aromatic heterocycles like furan and thiophene is a well-established strategy in drug discovery, offering a versatile scaffold that is stable, readily functionalized, and capable of engaging in various biological interactions.[1] The title compound, this compound (CAS No. 868755-62-8), combines these two key rings with a carboxylic acid group, a critical functional group for modulating physicochemical properties such as solubility and for potential interactions with biological targets.[2][3]

Chemical Structure and Predicted Properties:

-

Molecular Formula: C₉H₆O₃S

-

Molecular Weight: 194.21 g/mol

-

Predicted Physicochemical Nature: The molecule's structure suggests a crystalline solid at room temperature, similar to its parent compound, thiophene-2-carboxylic acid.[4] The carboxylic acid group is expected to be the primary driver of its acidic nature and its solubility in polar and basic media. The thiophene and furan rings contribute to the molecule's aromaticity and relative stability, though they also present potential sites for oxidative degradation.[5] The overall molecule possesses both a hydrophilic (carboxylic acid) and a lipophilic (heterocyclic rings) character, suggesting a complex solubility profile.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive understanding of how this compound behaves in various solvent systems is the first step in any pre-formulation campaign.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a systematic exploration of the compound's behavior in media of varying polarity, proticity, and hydrogen-bonding capability.

-

Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid group, potentially leading to higher solubility. Water is the universal biological solvent, making solubility in aqueous media a critical parameter.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents can solvate the molecule through dipole-dipole interactions. DMSO is a powerful, highly polar solvent often used to create high-concentration stock solutions for screening.

-

Non-Polar/Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents indicates the lipophilic character of the molecule and is relevant for certain formulation strategies (e.g., lipid-based systems) and purification processes like extraction.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method remains the gold standard for solubility determination due to its reliability and direct measurement of a saturated state.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C to simulate room and physiological temperatures). Agitate for at least 24 hours. Expert Tip: To confirm equilibrium has been reached, take measurements at 24 and 48 hours. The solubility value should be consistent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any microscopic particulate matter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.[6]

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Data Presentation: Representative Solubility Data

The following table presents plausible, representative solubility data for this compound, based on the expected behavior of a heterocyclic carboxylic acid. This data should be experimentally determined for the actual compound.

| Solvent | Temperature (°C) | Predicted Solubility Category | Representative Solubility (mg/mL) |

| Water (pH 7.4 Buffer) | 25 | Sparingly Soluble | ~0.5 - 1.5 |

| Methanol | 25 | Soluble | > 30 |

| Ethanol | 25 | Soluble | > 25 |

| Acetone | 25 | Freely Soluble | > 50 |

| Acetonitrile | 25 | Slightly Soluble | ~5 - 10 |

| Ethyl Acetate | 25 | Slightly Soluble | ~2 - 8 |

| Dichloromethane | 25 | Very Slightly Soluble | < 1 |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Chemical Stability and Forced Degradation

Stability testing is a non-negotiable component of drug development, providing critical insights into how the quality of an API changes over time under the influence of environmental factors.[7][8] Forced degradation, or stress testing, is an essential part of this process, designed to accelerate the degradation and identify likely breakdown products, which in turn helps in developing stability-indicating analytical methods.[9][10]